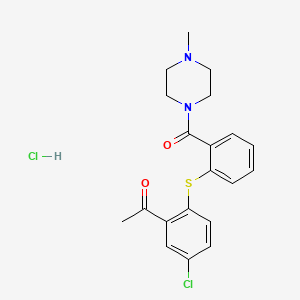

Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Réactifs : L'intermédiaire thioéther et la pipérazine.

Conditions : La réaction est effectuée dans un solvant polaire, tel que le diméthylformamide (DMF), sous reflux.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la chromatographie et la cristallisation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

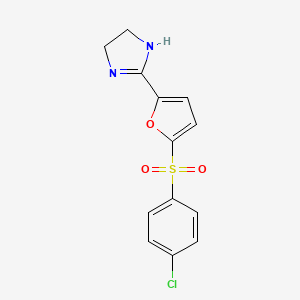

La synthèse de la pipérazine, 1-(2-((2-acétyl-4-chlorophényl)thio)benzoyl)-4-méthyl-, monochlorhydrate implique généralement plusieurs étapes. L'étape initiale comprend souvent la préparation des composés intermédiaires, tels que le 2-acétyl-4-chlorophényl benzoate. Cet intermédiaire est ensuite soumis à d'autres réactions pour introduire le cycle pipérazine et la liaison thioéther.

-

Préparation du 2-acétyl-4-chlorophényl benzoate

Réactifs : Chlorure de 4-chlorobenzoyle, acétophénone et une base appropriée (par exemple, la pyridine).

Conditions : La réaction est effectuée sous reflux dans une atmosphère inerte pour prévenir l'oxydation.

-

Formation de la liaison thioéther

Réactifs : L'intermédiaire 2-acétyl-4-chlorophényl benzoate et un composé thiol.

Conditions : La réaction est généralement réalisée en présence d'un catalyseur, tel que la triéthylamine, sous chauffage modéré.

Analyse Des Réactions Chimiques

Types de réactions

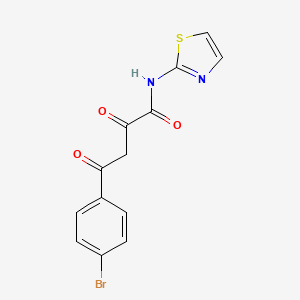

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la liaison thioéther, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration et l'halogénation.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.

Réduction : Des réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) dans des conditions anhydres.

Substitution : Des réactifs comme l'acide nitrique pour la nitration ou le brome pour l'halogénation à des températures contrôlées.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés alcooliques.

Substitution : Dérivés nitro ou halogénés.

Applications de la recherche scientifique

Pipérazine, 1-(2-((2-acétyl-4-chlorophényl)thio)benzoyl)-4-méthyl-, monochlorhydrate a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.

Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les activités enzymatiques et les interactions protéiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur pour divers produits chimiques.

Mécanisme d'action

Le composé exerce ses effets par le biais de multiples mécanismes, selon l'application :

Interactions biochimiques : Il peut interagir avec les enzymes et les protéines, modifiant leurs activités et leurs fonctions.

Cibles moléculaires : Le composé peut cibler des voies cellulaires spécifiques, telles que celles impliquées dans la signalisation cellulaire et le métabolisme.

Voies impliquées : Il peut moduler les voies liées au stress oxydatif, à l'apoptose et à la prolifération cellulaire.

Applications De Recherche Scientifique

Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mécanisme D'action

The compound exerts its effects through multiple mechanisms, depending on the application:

Biochemical Interactions: It can interact with enzymes and proteins, altering their activities and functions.

Molecular Targets: The compound may target specific cellular pathways, such as those involved in cell signaling and metabolism.

Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparaison Avec Des Composés Similaires

Composés similaires

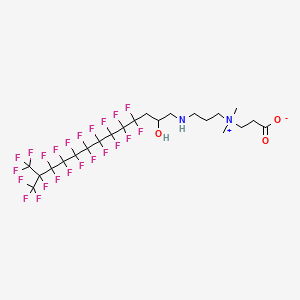

Dérivés de la pipérazine : Des composés comme la 1-benzylpipérazine et la 1-(2-chlorophényl)pipérazine.

Composés thioéther : Des composés comme le thioanisole et le 4-chlorothioanisole.

Unicité

Pipérazine, 1-(2-((2-acétyl-4-chlorophényl)thio)benzoyl)-4-méthyl-, monochlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois du cycle pipérazine et de la liaison thioéther en fait un composé polyvalent pour diverses applications, le distinguant d'autres composés similaires.

Propriétés

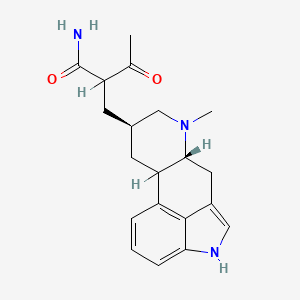

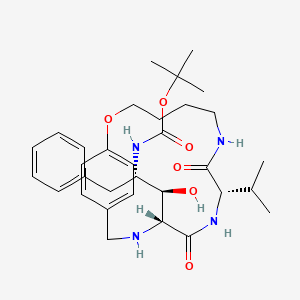

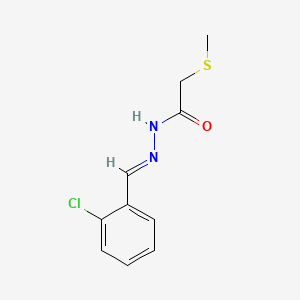

Numéro CAS |

93289-05-5 |

|---|---|

Formule moléculaire |

C20H22Cl2N2O2S |

Poids moléculaire |

425.4 g/mol |

Nom IUPAC |

1-[5-chloro-2-[2-(4-methylpiperazine-1-carbonyl)phenyl]sulfanylphenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C20H21ClN2O2S.ClH/c1-14(24)17-13-15(21)7-8-19(17)26-18-6-4-3-5-16(18)20(25)23-11-9-22(2)10-12-23;/h3-8,13H,9-12H2,1-2H3;1H |

Clé InChI |

ZPBFHVORVGUEED-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)